4-Cyanocyclohex-3-enecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanocyclohex-3-enecarboxylic acid is an organic compound characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a cyclohexene ring. This compound is of interest due to its unique structure, which combines the reactivity of both nitriles and carboxylic acids, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyanocyclohex-3-enecarboxylic acid can be synthesized through various methods. One common approach involves the cyanation of cyclohex-3-enecarboxylic acid. This can be achieved using reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and may be catalyzed by transition metals such as copper or palladium .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Cyanocyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohex-3-enone derivatives.
Reduction: Cyclohex-3-enecarboxamide or cyclohex-3-enecarboxylamine.
Substitution: Various substituted cyclohex-3-enecarboxylic acid derivatives.
Scientific Research Applications
4-Cyanocyclohex-3-enecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving nitriles and carboxylic acids.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 4-Cyanocyclohex-3-enecarboxylic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and coordinate with metal ions. These interactions can influence enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-enecarboxylic acid: Lacks the cyano group, making it less reactive in nucleophilic addition reactions.
4-Cyanocyclohexane-1-carboxylic acid: Similar structure but lacks the double bond in the cyclohexene ring, affecting its reactivity and stability.
4-Cyanocyclohex-3-enecarboxamide: Contains an amide group instead of a carboxylic acid group, altering its solubility and hydrogen bonding properties.
Uniqueness
4-Cyanocyclohex-3-enecarboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on a cyclohexene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
CAS No. |
42038-77-7 |
---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-cyanocyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H9NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1,7H,2-4H2,(H,10,11) |
InChI Key |
GIEWKRCILCGJSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.